4-(2-Ethoxyethyl)pyridine
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Overview
Description
4-(2-Ethoxyethyl)pyridine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical structure of a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethoxyethyl group attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromopyridine with 2-ethoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Ethoxyethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The ethoxyethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxyethyl)pyridine
- 4-(2-Methoxyethyl)pyridine
- 4-(2-Hydroxyethyl)pyridine
Uniqueness
4-(2-Ethoxyethyl)pyridine is unique due to the presence of the ethoxyethyl group at the fourth position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and applications compared to other similar compounds .
Properties
CAS No. |
7250-69-3 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(2-ethoxyethyl)pyridine |
InChI |
InChI=1S/C9H13NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
HWYDINXRRSJOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=CC=NC=C1 |
Origin of Product |
United States |
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